molecular formula C10H17N3O2 B14632957 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol CAS No. 54189-83-2

1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol

Cat. No.: B14632957
CAS No.: 54189-83-2
M. Wt: 211.26 g/mol
InChI Key: FCHHWNIIBDEKBS-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridazinyl group attached to a propanol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol typically involves the reaction of propylene oxide with an appropriate amine and pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The pyridazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridazinyl derivatives.

Scientific Research Applications

1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A simpler amino alcohol with similar functional groups.

    3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.

    1-Aminopropan-2-ol: A chiral amino alcohol with similar properties.

Uniqueness

1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54189-83-2

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-pyridazin-3-yloxypropan-2-ol

InChI

InChI=1S/C10H17N3O2/c1-8(2)11-6-9(14)7-15-10-4-3-5-12-13-10/h3-5,8-9,11,14H,6-7H2,1-2H3

InChI Key

FCHHWNIIBDEKBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=NN=CC=C1)O

Origin of Product

United States

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